molecular formula C8H17NO2S B13220419 2,4-Dimethylcyclohexane-1-sulfonamide

2,4-Dimethylcyclohexane-1-sulfonamide

Cat. No.: B13220419
M. Wt: 191.29 g/mol
InChI Key: PKCHDOGVSLFYDI-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound features a cyclohexane ring substituted with two methyl groups at positions 2 and 4, and a sulfonamide group at position 1.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct steric and electronic properties compared to other sulfonamides . This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

2,4-Dimethylcyclohexane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications supported by case studies and research findings.

This compound features a sulfonamide functional group attached to a dimethyl-substituted cyclohexane ring. The presence of the sulfonamide moiety is critical for its biological activity, particularly in inhibiting bacterial growth and modulating immune responses.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. The mechanism of action involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition ultimately disrupts DNA synthesis in bacteria.

Table 1: Antibacterial Activity of Sulfonamides

Compound NameMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Sulfadiazine4Escherichia coli
Sulfamethoxazole8Klebsiella pneumoniae

Note: MIC = Minimum Inhibitory Concentration

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown an MIC value of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antibacterial agent .

Antiviral Activity

Emerging research indicates that certain sulfonamides possess antiviral properties. For example, derivatives of sulfonamides have been synthesized and evaluated for their efficacy against HIV-1. These compounds interact with viral enzymes and inhibit their activity.

Case Study: Antiviral Efficacy

A study on sulfonamide derivatives reported that compounds similar to this compound demonstrated significant inhibitory effects on HIV-1 reverse transcriptase with selectivity indices exceeding 30 . This suggests that modifications to the sulfonamide structure can enhance antiviral potency while reducing cytotoxicity.

Anti-inflammatory Activity

Sulfonamides also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This action can reduce the production of pro-inflammatory mediators.

Research Findings

Research has shown that certain sulfonamide derivatives can effectively inhibit COX-2 enzyme activity, leading to decreased inflammation in animal models . The anti-inflammatory effects are attributed to the ability of these compounds to modulate inflammatory pathways and reduce cytokine release.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate amines with sulfonyl chlorides. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Table 2: Synthesis Pathways

Reaction TypeReactantsConditions
Nucleophilic SubstitutionDimethylamine + Sulfonyl ChlorideRoom Temperature
CyclizationCyclohexanone + SulfanilamideAcidic Medium

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2,4-dimethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)

InChI Key

PKCHDOGVSLFYDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)S(=O)(=O)N

Origin of Product

United States

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